Enhanced Lipophilicity Relative to Unsubstituted Phenyl Analog 2-Bromo-2-methyl-N-phenylpropanamide
The target compound exhibits a significantly higher calculated LogP of 3.02 compared to the LogP of 2.24 for the unsubstituted phenyl analog 2-bromo-2-methyl-N-phenylpropanamide . This difference arises from the presence of the nitro and methyl substituents on the N-phenyl ring.
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 3.02 (Leyan data) |
| Comparator Or Baseline | 2-Bromo-2-methyl-N-phenylpropanamide (CAS 2322-45-4): LogP 2.24 |
| Quantified Difference | Δ LogP ≈ 0.78 log units (approx. 6-fold increase in partition coefficient) |
| Conditions | Computational prediction; target compound value from Leyan product page , comparator value from Hit2Lead screening compound page . |
Why This Matters
A 0.78 log unit increase in LogP can substantially alter membrane permeability and non-specific protein binding, which are critical parameters for cell-based assays and in vivo pharmacokinetic studies.
